molecular formula C17H25ClN2O3 B583684 N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide

N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide

Cat. No.: B583684
M. Wt: 340.8 g/mol
InChI Key: VATFNKWOWBWJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAY10654 is a synthetic analog of natural N-acylated-L-homoserine lactones, which are used by the gram-negative pathogen Pseudomonas aeruginosa in quorum sensing to modulate transcriptional activators, including LasR, and regulate the expression of virulence factors. This compound is known for its immunosuppressive properties without inducing LasR .

Scientific Research Applications

CAY10654 has a wide range of scientific research applications, including:

Safety and Hazards

The safety information for a similar compound, “Urea, N-(5-chloro-2-hydroxyphenyl)-N’-(2-chloro-5-(trifluoromethyl)phenyl)-”, is available on PubChem .

Future Directions

The crystal structures of related compounds have been studied, suggesting potential future directions for research .

Chemical Reactions Analysis

CAY10654 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction can occur under various conditions, often involving halogenated compounds or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

CAY10654 is unique in its ability to suppress host immunity without inducing LasR. Similar compounds include other synthetic analogs of natural N-acylated-L-homoserine lactones, such as N-(3-oxododecanoyl)-L-homoserine lactone. these compounds often induce LasR, making CAY10654 distinct in its mechanism of action .

Properties

IUPAC Name

N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O3/c1-2-3-4-5-6-7-10-19-16(22)12-17(23)20-14-11-13(18)8-9-15(14)21/h8-9,11,21H,2-7,10,12H2,1H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATFNKWOWBWJKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)CC(=O)NC1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.